N-({2-[Hydroxy(phenyl)methyl]phenyl}methyl)-N'-(2-phenylethyl)thiourea
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Overview
Description
N-({2-[Hydroxy(phenyl)methyl]phenyl}methyl)-N’-(2-phenylethyl)thiourea is an organic compound characterized by the presence of a thiourea group, a hydroxyl group, and multiple phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({2-[Hydroxy(phenyl)methyl]phenyl}methyl)-N’-(2-phenylethyl)thiourea typically involves the reaction of 2-(hydroxy(phenyl)methyl)benzylamine with 2-phenylethyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent selection and purification techniques such as recrystallization or chromatography are crucial for obtaining high-quality material.
Chemical Reactions Analysis
Types of Reactions
N-({2-[Hydroxy(phenyl)methyl]phenyl}methyl)-N’-(2-phenylethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The thiourea group can be reduced to form corresponding amines.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions to introduce substituents onto the phenyl rings.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
N-({2-[Hydroxy(phenyl)methyl]phenyl}methyl)-N’-(2-phenylethyl)thiourea has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-({2-[Hydroxy(phenyl)methyl]phenyl}methyl)-N’-(2-phenylethyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes or receptors. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. The phenyl groups contribute to hydrophobic interactions, stabilizing the compound’s binding to proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
N-Phenylthiourea: Lacks the hydroxyl and phenylethyl groups, resulting in different chemical properties and biological activities.
N-(2-Hydroxyphenyl)thiourea: Contains a hydroxyl group but lacks the phenylethyl group, affecting its binding interactions and reactivity.
N-(2-Phenylethyl)thiourea: Lacks the hydroxyl group, leading to differences in hydrogen bonding and solubility.
Uniqueness
N-({2-[Hydroxy(phenyl)methyl]phenyl}methyl)-N’-(2-phenylethyl)thiourea is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and phenylethyl groups enhances its versatility in various applications, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
61973-83-9 |
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Molecular Formula |
C23H24N2OS |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
1-[[2-[hydroxy(phenyl)methyl]phenyl]methyl]-3-(2-phenylethyl)thiourea |
InChI |
InChI=1S/C23H24N2OS/c26-22(19-11-5-2-6-12-19)21-14-8-7-13-20(21)17-25-23(27)24-16-15-18-9-3-1-4-10-18/h1-14,22,26H,15-17H2,(H2,24,25,27) |
InChI Key |
TUIOSDLAHZLZSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NCC2=CC=CC=C2C(C3=CC=CC=C3)O |
Origin of Product |
United States |
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